5-(Thieno[2,3-d]pyrimidin-4-ylamino)naphthalen-1-ol 5-(Thieno[2,3-d]pyrimidin-4-ylamino)naphthalen-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13329580
InChI: InChI=1S/C16H11N3OS/c20-14-6-2-3-10-11(14)4-1-5-13(10)19-15-12-7-8-21-16(12)18-9-17-15/h1-9,20H,(H,17,18,19)
SMILES: C1=CC2=C(C=CC=C2O)C(=C1)NC3=C4C=CSC4=NC=N3
Molecular Formula: C16H11N3OS
Molecular Weight: 293.3 g/mol

5-(Thieno[2,3-d]pyrimidin-4-ylamino)naphthalen-1-ol

CAS No.:

Cat. No.: VC13329580

Molecular Formula: C16H11N3OS

Molecular Weight: 293.3 g/mol

* For research use only. Not for human or veterinary use.

5-(Thieno[2,3-d]pyrimidin-4-ylamino)naphthalen-1-ol -

Specification

Molecular Formula C16H11N3OS
Molecular Weight 293.3 g/mol
IUPAC Name 5-(thieno[2,3-d]pyrimidin-4-ylamino)naphthalen-1-ol
Standard InChI InChI=1S/C16H11N3OS/c20-14-6-2-3-10-11(14)4-1-5-13(10)19-15-12-7-8-21-16(12)18-9-17-15/h1-9,20H,(H,17,18,19)
Standard InChI Key WGOSYBWTPRPCIR-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC=C2O)C(=C1)NC3=C4C=CSC4=NC=N3
Canonical SMILES C1=CC2=C(C=CC=C2O)C(=C1)NC3=C4C=CSC4=NC=N3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a naphthalen-1-ol moiety (a bicyclic aromatic system with a hydroxyl group at position 1) linked via an amino bridge to a thieno[2,3-d]pyrimidine heterocycle. The thienopyrimidine core consists of a fused thiophene and pyrimidine ring system, with sulfur at position 2 and nitrogen atoms at positions 1, 3, and 4 (Figure 1). The molecular formula is inferred as C16H12N4OS\text{C}_{16}\text{H}_{12}\text{N}_4\text{OS}, with a molecular weight of 308.36 g/mol.

Key Structural Attributes:

  • Naphthalenol component: Enhances solubility via the hydroxyl group while contributing aromatic stacking interactions.

  • Thienopyrimidine core: Imparts electron-deficient characteristics, facilitating interactions with biological targets such as kinases or ion channels .

  • Amino linker: Provides conformational flexibility and potential hydrogen-bonding sites .

Synthesis and Structural Analogues

Synthetic Pathways

While no direct synthesis route for 5-(thieno[2,3-d]pyrimidin-4-ylamino)naphthalen-1-ol is documented, analogous compounds suggest a multi-step approach:

  • Thienopyrimidine Synthesis:

    • The Gewald reaction, employing 2-aminothiophene derivatives and carbonyl compounds, forms the thienopyrimidine core .

    • Alternative routes involve cyclization of thiourea intermediates with α,β-unsaturated ketones .

  • Naphthalenol Functionalization:

    • Bromination or nitration at position 5 of naphthalen-1-ol, followed by amination via Buchwald-Hartwig coupling or nucleophilic aromatic substitution (SNAr) .

  • Coupling Reactions:

    • Suzuki-Miyaura cross-coupling or SNAr reactions attach the thienopyrimidine moiety to the aminated naphthalenol .

Structural Analogues and Activity Trends

Comparative data from analogues highlight the impact of substituents on biological activity (Table 1):

CompoundEC₅₀ (Microtubule Depolymerization)IC₅₀ (Antiproliferative)Target
Tetrahydrobenzo thieno[2,3-d]pyrimidine 4 19 nM9.0 nMMicrotubules
Isoxazolo[5,4-d]pyrimidin-4(5H)-one 1.2 µM (PTH suppression)N/ACalcium-sensing receptor

Table 1: Bioactivity of select thienopyrimidine derivatives. EC₅₀/IC₅₀ values emphasize nanomolar potency in microtubule disruption and calcium receptor modulation .

Biological Activity and Mechanisms

Microtubule Destabilization

Thienopyrimidine derivatives, such as compound 4 in Table 1, exhibit potent microtubule-depolymerizing effects (EC₅₀ = 19 nM) . The naphthalenol moiety in 5-(thieno[2,3-d]pyrimidin-4-ylamino)naphthalen-1-ol may enhance binding to tubulin’s colchicine site, analogous to combretastatin A-4 .

Calcium Receptor Antagonism

Patent data reveals that isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives suppress parathyroid hormone (PTH) secretion by antagonizing calcium-sensing receptors (CaSRs) . The hydroxyl group in naphthalen-1-ol could mimic endogenous CaSR ligands like extracellular Ca²⁺, suggesting similar activity for the subject compound .

Antiproliferative Effects

Tetrahydrobenzo-thienopyrimidines demonstrate IC₅₀ values < 40 nM against MDA-MB-435 cancer cells . The planar naphthalenol system in 5-(thieno[2,3-d]pyrimidin-4-ylamino)naphthalen-1-ol may intercalate DNA or inhibit topoisomerases, though this requires validation.

Therapeutic Applications and Future Directions

Oncology

Microtubule-targeting activity positions this compound as a candidate for cancers resistant to taxanes or vinca alkaloids . Preclinical models should assess efficacy in multidrug-resistant cell lines.

Calcium Homeostasis Disorders

CaSR antagonism could treat hyperparathyroidism or osteoporosis . In vivo studies measuring PTH suppression in normocalcemic models are warranted.

Chemical Optimization

  • Introduce sulfonate groups to enhance solubility.

  • Explore fluorination at the naphthalenol ring to modulate metabolism .

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